molecular formula C20H28O2 B13438238 6b-Methoxy-3,5-cycloandrost-15-en-17-one

6b-Methoxy-3,5-cycloandrost-15-en-17-one

Cat. No.: B13438238
M. Wt: 300.4 g/mol
InChI Key: XDHZNKZSQLSWHU-SEOBYIPGSA-N
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Description

6β-Methoxy-3,5-cycloandrost-15-en-17-one is a synthetic steroid derivative characterized by a unique 3,5-cyclo ring system, a 6β-methoxy substituent, and a Δ15 double bond conjugated with a 17-ketone group. Its molecular formula is C₂₀H₂₈O₂ (based on structural analogs), and it is registered under CAS 1309594-70-4 . This compound is of interest in medicinal chemistry due to its structural complexity, which may influence receptor binding or metabolic stability compared to other androstane derivatives.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1S,2R,8R,10R,11S,15S)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadec-12-en-14-one

InChI

InChI=1S/C20H28O2/c1-18-8-7-15-13(14(18)4-5-16(18)21)10-17(22-3)20-11-12(20)6-9-19(15,20)2/h4-5,12-15,17H,6-11H2,1-3H3/t12?,13-,14-,15-,17+,18-,19+,20?/m0/s1

InChI Key

XDHZNKZSQLSWHU-SEOBYIPGSA-N

Isomeric SMILES

C[C@]12CCC3C1(C3)[C@@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4C=CC5=O)C)OC

Canonical SMILES

CC12CCC3C1(C3)C(CC4C2CCC5(C4C=CC5=O)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6b-Methoxy-3,5-cycloandrost-15-en-17-one involves several steps, typically starting from a suitable steroidal precursor. The synthetic route often includes:

    Methoxylation: Introduction of a methoxy group at the 6b position.

    Cyclization: Formation of the cycloandrost structure.

    Oxidation and Reduction: To achieve the desired functional groups and stereochemistry.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

6b-Methoxy-3,5-cycloandrost-15-en-17-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group at the 17th position.

    Substitution: Methoxy group can be substituted under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6b-Methoxy-3,5-cycloandrost-15-en-17-one is primarily used in cancer research due to its bioactive properties. It is studied for its potential to inhibit cancer cell growth and induce apoptosis. Additionally, it is used in:

Mechanism of Action

The mechanism of action of 6b-Methoxy-3,5-cycloandrost-15-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclic Substituents

3α,5α-Cycloandrost-6-en-17-one (CAS N/A)
  • Key Features : Shares the 3,5-cyclo ring system but lacks the 6β-methoxy group and Δ15 double bond. Instead, it has a Δ6 double bond.
  • Synthesis : Prepared via pyrolysis of 6β-methoxy-3α,5α-cycloandrostan-17-one, with partial decomposition observed during gas chromatography (GLC) at 245°C .
  • Analytical Data: Mass Spectrum: Dominant peak at m/z 270 (loss of methanol) . Retention Time: Distinct from androsta-3,5-dien-17-one, highlighting structural specificity .
3β,5-Dihydroxy-6β,7β;15β,16β-dimethylene-5β-androstan-17-one (CAS N/A)
  • Key Features : Contains dimethylene bridges at positions 6β,7β and 15β,16β instead of a 3,5-cyclo ring.
  • Synthesis: Not detailed in evidence but structurally related to cyclopropane-fused steroids.
  • Purity : Reported at 97%, suggesting stable synthesis routes .

Derivatives with 15b-Alkoxy Substitutions

Several 15b-alkoxy estrone derivatives (e.g., compounds 13–17 ) provide insights into substituent effects on steroidal frameworks :

Compound Name Substituents Purity Key Synthesis Step Reference
3-Methoxy-15b-(carboxyl)methoxy-estra-1,3,5(10)-trien-17-one (13) 15b-carboxylmethoxy, Δ1,3,5(10) 39% Jones oxidation of precursor 8
3-Hydroxy-15b-(2’-carboxyl)ethoxy-estra-1,3,5(10)-trien-17-one (16) 15b-carboxylethoxy, Δ1,3,5(10) 89% Pd/C hydrogenation of compound 15

Comparison with Target Compound :

  • Structural Differences : These estrone derivatives feature a Δ1,3,5(10) triene system and lack the 3,5-cyclo ring.
  • Functional Groups : The 15b-carboxylalkoxy groups contrast with the 6β-methoxy and Δ15 of the target compound.
  • Synthetic Challenges : Lower purity (39–46%) in carboxylalkoxy derivatives suggests instability compared to the target’s commercial availability .

Cyclopropane-Fused Androstane Derivatives

(3β,5β,15α,16α)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one (CAS 82543-15-5)
  • Molecular Formula : C₂₀H₂₈O₃
  • Key Features : Contains a cyclopropane ring at positions 15α,16α and dual double bonds (Δ6,15).
  • Applications : Used in receptor-binding studies due to its rigidified structure .

Comparison with Target Compound :

  • Ring Systems : Both feature fused rings (cyclopropane vs. 3,5-cyclo), but the target lacks dihydroxy groups.
  • Bioactivity : Cyclopropane rings may enhance metabolic resistance, while the 6β-methoxy group in the target could alter steric interactions .

Analytical Comparisons

Parameter 6β-Methoxy-3,5-cycloandrost-15-en-17-one 3α,5α-Cycloandrost-6-en-17-one
Mass Spectrum Likely m/z 286 (M⁺) m/z 270 (M⁺ - CH₃OH)
Thermal Stability Stable under GLC conditions Partial decomposition at 245°C
Retention Time Not reported Distinct from dienone analogs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6β-Methoxy-3,5-cycloandrost-15-en-17-one, and what are the critical purity control steps?

  • Methodology : The synthesis of steroidal derivatives like this compound often involves multi-step reactions, including cyclization, methoxylation, and functional group protection/deprotection. For example, describes the use of Jones reagent for oxidation and Pd/C-catalyzed hydrogenation for deprotection. Critical purity control steps include:

  • Chromatographic purification (e.g., flash column chromatography with solvents like CH₂Cl₂/hexane).
  • Spectroscopic validation (¹H/¹³C NMR, IR) to confirm intermediate structures.
  • Melting point consistency checks to ensure crystallinity and purity .
    • Challenges : Pyrolytic decomposition during GLC analysis, as observed in , necessitates low-temperature handling and rapid analysis to avoid artifacts .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 6β-Methoxy-3,5-cycloandrost-15-en-17-one?

  • Methodology :

  • ¹H/¹³C NMR : Essential for resolving stereochemistry and substituent positions. For example, uses δ 3.30–3.40 ppm (methoxy protons) and δ 170–220 ppm (carbonyl carbons) as diagnostic signals.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight, but thermal instability (e.g., loss of methanol fragments, m/z 270 in ) requires soft ionization techniques like ESI-MS .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data caused by thermal decomposition during analysis?

  • Methodology :

  • Alternative ionization methods : Use ESI or MALDI instead of electron ionization (EI) to minimize thermal stress .
  • Low-temperature GLC : Reduce flash heater temperatures (<200°C) to prevent pyrolysis, as demonstrated in for analogous cycloandrostane derivatives .
  • Cross-validation : Compare fragmentation patterns with synthetic standards (e.g., 3α,5α-cycloandrost-6-en-17-one in ) to distinguish decomposition products from target compounds .

Q. What strategies are employed to determine the stereochemistry of the methoxy group and cycloandrostane ring system?

  • Methodology :

  • NOESY/ROESY NMR : Detects spatial proximity between the 6β-methoxy group and adjacent protons (e.g., H-7β or H-5α) to confirm axial/equatorial orientation.
  • X-ray crystallography : Resolves absolute configuration, as seen in for structurally related dimethylene-androstane derivatives .
  • Comparative analysis : Contrast experimental data with literature values for analogous compounds (e.g., 3β,5-dihydroxy-6β,7β-dimethylene derivatives in ) .

Q. How can discrepancies in bioactivity data across studies be addressed, particularly for enzyme inhibition assays?

  • Methodology :

  • Standardized assay conditions : Control cofactor concentrations (e.g., NADPH/ATP), as cofactor dependency significantly impacts inhibitory potency, as shown in for estrone derivatives .
  • Dose-response validation : Repeat assays with purified compounds to exclude interference from synthetic byproducts (e.g., incomplete deprotection in ).
  • Structural analogs : Test derivatives with modified substituents (e.g., carboxyl vs. cyano groups in ) to isolate structure-activity relationships .

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